molecular formula C5H9ClN2O2S B8076492 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride

3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride

Cat. No.: B8076492
M. Wt: 196.66 g/mol
InChI Key: JLKRCRLHFCKFTB-UHFFFAOYSA-N
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Description

3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride is a pyrazole-derived compound featuring a methylsulfonylmethyl substituent at the 3-position of the pyrazole ring and a hydrochloride salt form. The hydrochloride salt further improves aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

5-(methylsulfonylmethyl)-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S.ClH/c1-10(8,9)4-5-2-3-6-7-5;/h2-3H,4H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKRCRLHFCKFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=NN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride typically involves the reaction of pyrazole with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the methylsulfonyl group enhances its binding affinity to certain receptors, leading to its biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride with five related pyrazole derivatives, emphasizing structural features, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Applications/Notes Source
This compound* C₆H₁₀ClN₂O₂S ~218.67 -SO₂CH₃, -CH₂Cl (salt) Hydrochloride salt, polar Potential kinase inhibitor; enhanced solubility due to hydrochloride Estimated
RS 39604 C₂₈H₃₈ClN₅O₅S 600.15 -SO₂NH(CH₂)₂, -OCH₃, -Cl Hydrochloride salt Serotonin receptor ligand; methylsulfonyl group enhances binding affinity [1]
1-Methyl-1H-pyrazole-3-sulfonyl chloride C₄H₅ClN₂O₂S 180.61 -SO₂Cl at 3-position mp 36–39°C Sulfonyl chloride intermediate for synthesizing sulfonamides [2]
3-Methyl-5-pyrazolone C₄H₆N₂O 98.10 -CH₃ at 3-position, ketone Solid (exact mp not provided) Precursor for dyes and pharmaceuticals; lacks sulfonyl group [2]
1-(3-Chloropropyl)-1H-pyrazole hydrochloride C₇H₁₂Cl₂N₂ 203.09 -CH₂CH₂CH₂Cl substituent Hydrochloride salt Alkylating agent in organic synthesis; chloropropyl chain enhances reactivity [5]
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 335.72 -SC₆H₄Cl, -CF₃, -CHO Structural complexity Electrophilic aldehyde group enables conjugation; trifluoromethyl enhances stability [4]

Note: The target compound’s molecular formula and weight are inferred from structural analogs in the evidence.

Key Findings from Comparative Analysis :

Hydrochloride salts (e.g., target compound, RS 39604, and 1-(3-chloropropyl)-1H-pyrazole hydrochloride) improve aqueous solubility, critical for in vitro and in vivo studies .

Synthetic Utility :

  • Sulfonyl chlorides like 1-Methyl-1H-pyrazole-3-sulfonyl chloride serve as intermediates for sulfonamide synthesis, whereas the target compound’s methylsulfonylmethyl group may limit such reactivity .

Structural Diversity :

  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde demonstrates how trifluoromethyl and sulfanyl groups enhance thermal stability and electrophilicity, contrasting with the target compound’s hydrophilic sulfonyl group .

Biological Relevance: Pyrazole derivatives with chloroalkyl chains (e.g., 1-(3-chloropropyl)-1H-pyrazole hydrochloride) exhibit alkylating properties, while the target compound’s sulfonyl group may favor non-covalent interactions in drug design .

Biological Activity

3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and case studies.

Overview of the Compound

This compound is a pyrazole derivative characterized by the presence of a methylsulfonyl group, which enhances its biological activity. Pyrazole compounds are known for their broad pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties .

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 12.5 mg/mL to 60 µg/mL .

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, it has been shown to reduce carrageenan-induced edema and capillary permeability, suggesting its potential as an analgesic and anti-inflammatory agent .

3. Anticancer Activity
this compound has also been investigated for its anticancer properties. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves disruption of microtubule assembly and activation of caspase pathways, leading to cell cycle arrest and increased apoptosis .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets. The methylsulfonyl group enhances binding affinity to various receptors involved in inflammatory and cancer pathways. This interaction modulates signaling cascades that regulate cell proliferation, apoptosis, and immune responses .

Comparative Analysis with Similar Compounds

Compound Biological Activity MIC (mg/mL)
3-((Methylsulfonyl)methyl)-1H-pyrazoleAntimicrobial, Anti-inflammatory, Anticancer12.5 - 60
3-Methyl-1H-pyrazoleAntimicrobial12.5 - 25
3-(Methylsulfonyl)propanoic acidAnti-inflammatoryNot specified
MethylsulfonylmethaneAnti-inflammatoryNot specified

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Malladi et al. synthesized a series of pyrazole derivatives, including this compound, which exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 mg/mL. This highlights the compound's potential in treating resistant bacterial infections .

Case Study 2: Anti-inflammatory Activity
In a model assessing anti-inflammatory effects, the compound was compared to indomethacin in reducing edema induced by carrageenan in mice. Results indicated that it possessed comparable efficacy, suggesting its viability as an alternative treatment for inflammatory conditions .

Q & A

Q. What are the optimized synthetic routes for preparing 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride with high purity?

The synthesis typically involves sulfonylation of pyrazole intermediates. For example:

  • Step 1 : Condensation of methylsulfonylmethyl precursors with pyrazole derivatives under reflux conditions (e.g., using dichloromethane or acetonitrile as solvents).
  • Step 2 : Purification via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve ≥98% purity, as validated by HPLC .
  • Critical Parameters : Reaction temperature (40–60°C) and stoichiometric control of sulfonylating agents (e.g., methylsulfonyl chloride) to minimize side products like N-alkylated impurities .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. For example, the methylsulfonyl group typically appears as a singlet at δ ~3.2 ppm (¹H) and ~40 ppm (¹³C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .
  • Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to hydrogen chloride (decomposition byproduct) .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole sulfonylation be addressed?

Regioselectivity is influenced by electronic and steric effects:

  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) direct substitution to the meta position. DFT calculations can predict charge distribution to guide synthetic design .
  • Steric Hindrance : Bulky substituents on the pyrazole ring favor sulfonylation at less hindered positions. For example, Mannich reactions with diaza-crown ethers can stabilize transition states .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual solvents or unreacted intermediates) .
  • Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) using reference inhibitors and controlled buffer conditions (pH 7.4, 37°C) .

Q. What computational methods are suitable for studying this compound’s reactivity?

  • DFT Studies : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for functionalization .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., kinases) using AMBER or GROMACS to guide SAR .

Q. What degradation pathways occur under thermal or oxidative stress?

  • Thermal Decomposition : At >150°C, the compound degrades into hydrogen chloride, nitrogen oxides, and carbon monoxide, as detected by TGA-FTIR .
  • Oxidative Stability : Exposure to UV light in solution may generate sulfonic acid derivatives; monitor via UV-Vis spectroscopy (λ = 260–280 nm) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog Design : Replace the methylsulfonyl group with trifluoromethyl or cyano substituents to assess electronic effects on target binding .
  • Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) using ATP-competitive assays to correlate substituent size/polarity with inhibitory potency .

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